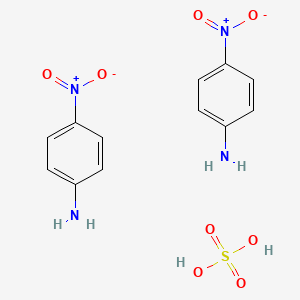

4-nitroaniline;sulfuric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

38013-32-0 |

|---|---|

Molecular Formula |

C12H14N4O8S |

Molecular Weight |

374.33 g/mol |

IUPAC Name |

4-nitroaniline;sulfuric acid |

InChI |

InChI=1S/2C6H6N2O2.H2O4S/c2*7-5-1-3-6(4-2-5)8(9)10;1-5(2,3)4/h2*1-4H,7H2;(H2,1,2,3,4) |

InChI Key |

HTKORMPTXAKMDK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)[N+](=O)[O-].C1=CC(=CC=C1N)[N+](=O)[O-].OS(=O)(=O)O |

Related CAS |

100-01-6 (Parent) |

Origin of Product |

United States |

Contextualization of Aromatic Nitroanilines Within Contemporary Chemical Research

Aromatic nitroanilines, a class of compounds characterized by a benzene (B151609) ring substituted with both an amino (-NH₂) and a nitro (-NO₂) group, hold a significant position in modern chemical research and industry. 4-Nitroaniline (B120555), in particular, serves as a crucial intermediate in the synthesis of a wide array of commercially important substances. wikipedia.org It is a primary precursor for producing p-phenylenediamine (B122844), a key component in the manufacture of dyes and polymers. wikipedia.org Its derivatives are also integral to the production of other dyes, such as 2,6-dichloro-4-nitroaniline. wikipedia.org

Furthermore, recent research has explored the reaction of nitroanilines with sulfuric acid to create novel materials. researchgate.net When heated together, 2- and 4-nitroaniline can react with sulfuric acid to form voluminous, foam-like carbon products known as aphrogenic pyrostats. researchgate.net These porous carbon foams, which incorporate nitrogen and sulfur into their structure, exhibit potential applications in catalysis and as specialized fire-quenching agents. researchgate.net The study of these compositions reveals complex reaction pathways involving dehydration, sulfonation, and polymerization. researchgate.netstackexchange.com

Fundamental Principles of Acid Base Interactions and Protonation Equilibria in Strong Acidic Media

In strongly acidic media like concentrated sulfuric acid, the concept of acidity extends beyond the simple pH scale used for dilute aqueous solutions. The Hammett acidity function (H₀) is employed to quantify the proton-donating ability of a strong acid. libretexts.org This scale is experimentally determined by measuring the extent of protonation of a series of weakly basic indicators, with 4-nitroaniline (B120555) being a primary reference compound. cdnsciencepub.com

The fundamental interaction is an acid-base equilibrium where the unprotonated base (B), in this case, 4-nitroaniline, accepts a proton from the acidic medium to form its conjugate acid, the protonated 4-nitroanilinium ion (BH⁺). brainly.com

B + H⁺ ⇌ BH⁺

The equilibrium position depends on the basicity of the indicator and the acidity of the solvent. Theoretical studies using methods like Density Functional Theory (DFT) and Moller-Plesset second-order perturbation theory (MP2) have investigated the preferred site of protonation on the 4-nitroaniline molecule. scielo.org.coredalyc.org These calculations suggest that in the gas phase, the oxygen atoms of the nitro group are the most favorable sites for protonation, followed by the amino group, and then various positions on the aromatic ring. scielo.org.coredalyc.org

The Hammett acidity function is defined by the equation:

H₀ = pKₐ(BH⁺) - log([BH⁺]/[B])

Table 1: Hammett Acidity Function (H₀) for Aqueous Sulfuric Acid Solutions This table shows how the proton-donating ability of aqueous sulfuric acid, as measured by the H₀ function, increases with its concentration.

| H₂SO₄ (wt%) | H₀ Value |

| 10 | -0.29 |

| 20 | -1.01 |

| 30 | -1.72 |

| 40 | -2.41 |

| 50 | -3.24 |

| 60 | -4.46 |

| 70 | -5.91 |

| 80 | -7.33 |

| 90 | -8.92 |

| 100 | -12.0 |

| Data sourced from references discussing the Hammett acidity function. libretexts.org |

Multifaceted Roles of Sulfuric Acid As a Reagent, Catalyst, and Reaction Medium in Organic Synthesis and Transformations

Electrophilic Aromatic Substitution Mechanisms in Sulfuric Acid

Concentrated sulfuric acid is a key medium for electrophilic aromatic substitution reactions, facilitating the generation of powerful electrophiles and influencing the regioselectivity of the substitution on aromatic rings.

Nitration of 4-Nitroaniline Precursors with Nitric/Sulfuric Acid Mixtures

The direct nitration of aniline (B41778) is complex and often leads to oxidation and the formation of a mixture of isomers. Therefore, the synthesis of 4-nitroaniline typically involves the nitration of a protected precursor, most commonly acetanilide. wikipedia.orgyoutube.com The amino group of aniline is highly activating and ortho-, para-directing. byjus.com However, in a strong acidic medium like a nitric/sulfuric acid mixture, the amino group is protonated to form the anilinium ion, which is a meta-directing group. wikipedia.orgbyjus.com To achieve para-substitution, the amino group is first protected by acetylation to form acetanilide. The acetyl group is still an ortho-, para-director but is less activating than the amino group, which helps to prevent polysubstitution. youtube.comyoutube.com

The nitrating agent in this reaction is the highly electrophilic nitronium ion (NO₂⁺), which is generated in situ from the reaction between concentrated nitric acid and concentrated sulfuric acid. youtube.commasterorganicchemistry.comkhanacademy.org

Reaction for Nitronium Ion Formation: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The mechanism then proceeds via a standard electrophilic aromatic substitution, where the nitronium ion attacks the electron-rich benzene ring of acetanilide. youtube.com Due to the steric hindrance of the acetamido group, the para-position is the favored site of attack, leading to 4-nitroacetanilide as the major product. youtube.comyoutube.com A smaller amount of the ortho-isomer, 2-nitroacetanilide, is also formed. wikipedia.org The reaction temperature is carefully controlled, typically kept low (e.g., below 20°C), to minimize the formation of dinitrated byproducts. youtube.com

Following the nitration, the acetyl protecting group is removed by acid-catalyzed hydrolysis, typically by heating with sulfuric acid, to yield the final product, 4-nitroaniline. sciencemadness.orgyoutube.com

| Precursor | Reagents | Key Conditions | Major Product |

| Acetanilide | HNO₃ / H₂SO₄ | Low temperature (e.g., <20°C) | 4-Nitroacetanilide |

| 4-Nitroacetanilide | H₂SO₄ / H₂O | Heating / Reflux | 4-Nitroaniline |

Sulfonation Reactions and Regioselective Pathways in Concentrated Sulfuric Acid

When 4-nitroaniline is heated with concentrated sulfuric acid or oleum (B3057394) (fuming sulfuric acid), sulfonation of the aromatic ring occurs. echemi.comstackexchange.com This reaction is a key step in the processes leading to decomposition at higher temperatures. echemi.com Up to 230°C, dehydration and sulfonation are the primary chemical transformations observed. echemi.comstackexchange.com The electrophile in sulfonation is sulfur trioxide (SO₃) or its protonated form, HSO₃⁺, which is present in high concentration in oleum. masterorganicchemistry.com

The directing effects of the two substituents on the 4-nitroaniline ring, the amino group (-NH₂) and the nitro group (-NO₂), determine the regioselectivity of the sulfonation. In the strongly acidic environment, the amino group is protonated to -NH₃⁺, which is a deactivating, meta-directing group. The nitro group is also deactivating and meta-directing. Therefore, the incoming sulfonic acid group is directed to the positions meta to both the -NH₃⁺ and -NO₂ groups. This leads to the formation of 2-amino-5-nitrobenzenesulfonic acid.

Studies on the sulfonation of related compounds, such as 3-nitroaniline (B104315) with oleum, have been shown to yield 4-nitro-2-aminobenzenesulfonic acid, illustrating the regiochemical outcomes dictated by the substituents. google.com The sulfur in the carbonaceous foam produced from the high-temperature reaction of 4-nitroaniline and sulfuric acid is found exclusively as sulfonic acid groups attached to the aromatic nuclei. echemi.comstackexchange.comresearchgate.net

Protonation Dynamics and Equilibria of 4-Nitroaniline in Sulfuric Acid Solutions

The basicity of the amino group and the nitro group in 4-nitroaniline allows for protonation in strongly acidic solutions like sulfuric acid. The extent and site of protonation are governed by the acid concentration and the intrinsic properties of the functional groups.

Determination of Preferential Protonation Sites within the 4-Nitroaniline Moiety

In the 4-nitroaniline molecule, there are three potential sites for protonation: the amino group, the nitro group, and the aromatic ring. Both experimental and computational studies have been conducted to determine the most favorable protonation site. These investigations suggest that the primary site of protonation is one of the oxygen atoms of the nitro group. redalyc.org

The amino group is also a site of protonation, leading to the formation of the 4-nitroanilinium ion. wikipedia.orgyoutube.com This equilibrium is significant in the context of electrophilic substitution reactions, as the protonated form directs incoming electrophiles to the meta position. byjus.com Theoretical calculations comparing the proton affinities of the different sites indicate that protonation of the nitro group is energetically more favorable than protonation of the amino group or any of the carbon atoms on the ring. redalyc.org

Relative Protonation Stability: Nitro Group > Amino Group > Ring Carbons redalyc.org

Influence of Sulfuric Acid Concentration on Protonation State and Molecular Conformation

The concentration of sulfuric acid has a direct and significant impact on the protonation equilibrium of 4-nitroaniline. As the concentration of H₂SO₄ increases, the acidity of the medium, as measured by the Hammett acidity function (H₀), increases dramatically. This shifts the equilibrium towards the protonated species. rsc.org

Studies on various nitroaniline indicators in aqueous sulfuric acid have shown that their degree of protonation is a function of both acid concentration and temperature. rsc.org The viscosity of the sulfuric acid solution also increases with concentration, which can affect the rotational and translational diffusion of the solute molecules, thereby influencing their molecular conformation and reactivity. researchgate.net In highly concentrated sulfuric acid, 4-nitroaniline exists predominantly in its protonated form. The exact conformation will be influenced by the solvation shell of sulfuric acid molecules and the electrostatic interactions between the protonated sites and the sulfate (B86663) or bisulfate counterions. Analysis of vanadyl ions in sulfuric acid has shown that as the acid concentration increases, the electrochemical behavior can shift from reversible to quasi-reversible, a principle that can be extended to understand the behavior of other solutes like 4-nitroaniline. researchgate.net

Rearrangement and Decomposition Reactions of 4-Nitroaniline in Heated Sulfuric Acid

When subjected to heating in concentrated sulfuric acid, particularly at temperatures exceeding 200°C (392°F), 4-nitroaniline undergoes a series of complex and vigorous reactions, culminating in decomposition and polymerization. researchgate.netnih.gov This reaction is known for producing a rapidly expanding, black, rigid foam, a phenomenon often referred to as the "carbon snake" demonstration. wikipedia.orgstackexchange.comyoutube.com

The process is believed to initiate with dehydration and sulfonation reactions. echemi.comstackexchange.com As the temperature rises, further reactions, including deamination (loss of the amino group) and oxidative decomposition, take place. researchgate.net The principal gaseous products evolved during this expansion are water and sulfur dioxide, indicating that the sulfuric acid acts as both a dehydrating agent and an oxidizing agent at high temperatures. echemi.comresearchgate.net

The resulting black foam is a carbon-based material containing significant amounts of nitrogen and sulfur, primarily in the form of sulfonic acid groups. stackexchange.comresearchgate.net The exact structure of this polymeric material is complex and not fully elucidated, but it is known to involve coupled aromatic rings.

Thermochemical Pathways of Carbonaceous Foam Formation (Aphrogenic Pyrostats)

The interaction between 4-nitroaniline and concentrated sulfuric acid upon heating leads to a vigorous reaction, resulting in the formation of a black, porous, carbon-based foam. researchgate.net This process is characteristic of aphrogenic pyrostats, which are materials that generate foam upon heating and can act as intumescent fire-quenching agents. researchgate.net The reaction is highly exothermic and can be explosive if not carefully controlled. wikipedia.org

The formation of the foam involves a significant increase in volume, sometimes over 100 times the initial volume of the reactants. researchgate.net This expansion is driven by the evolution of gaseous products, primarily sulfur dioxide and water. researchgate.net The reaction proceeds through several stages. Initially, up to 230°C, a pre-expansion stage occurs where dehydration and sulfonation are the main chemical processes, with water being the primary gaseous product. stackexchange.comechemi.com Beyond this temperature, oxidative decomposition of the residue takes place, leading to the rapid expansion and formation of the carbonaceous foam. stackexchange.comechemi.com

The resulting foam is a rigid, black, and highly porous material that is chemically inert to many substances, including concentrated mineral acids and organic solvents. stackexchange.comechemi.com While the exact structure of the foam is complex and not fully elucidated, it is understood to be a carbon-based matrix. researchgate.netstackexchange.com

| Reactant Ratio (4-nitroaniline:sulfuric acid) | Temperature | Key Observations | Gaseous Products |

| 0.3 to 2.0 (mole ratio) | > 200°C | Voluminous foam formation, significant volume expansion. researchgate.netstackexchange.com | Sulfur dioxide, Water researchgate.net |

| Not specified | > 392°F (200°C) | Vigorous, potentially explosive reaction. nih.gov | Not specified |

| Not specified | Up to 230°C | Pre-expansion stage, dehydration and sulfonation. stackexchange.comechemi.com | Water stackexchange.comechemi.com |

Vibrational Spectroscopy (FTIR, Raman) Studies on Intermolecular Interactions with Sulfuric Acid

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for probing the intermolecular interactions between 4-nitroaniline and sulfuric acid. These techniques detect changes in the vibrational modes of the molecules upon the formation of salts or complexes.

When 4-nitroaniline reacts with sulfuric acid, the amino group (-NH₂) is protonated to form the anilinium cation (-NH₃⁺). This protonation event leads to significant shifts in the vibrational frequencies of the molecule. In a study of 2-chloro-4-nitroanilinium hydrogen sulfate, the formation of hydrogen bonds between the ammonium (B1175870) group and the hydrogen sulfate anion was identified as the most important interaction. documentsdelivered.com These interactions create two-dimensional networks within the crystal structure. documentsdelivered.com

The vibrational frequencies of the nitro group (NO₂) are also sensitive to its environment. Analysis of the symmetric stretching vibration of the NO₂ group (νsNO₂) in the infrared and Raman spectra of various nitroaniline salts revealed a correlation between the frequency and the type of interaction the NO₂ group is involved in. documentsdelivered.com For instance, the νsNO₂ band shifts depending on the anion present, indicating that the anion influences the electronic structure of the entire molecule. documentsdelivered.com

In studies of 4-nitroaniline itself, the N-H stretching frequencies are typically observed in the 3300-3500 cm⁻¹ region. jchps.com The asymmetric and symmetric stretching vibrations of the nitro group appear around 1580 cm⁻¹ and 1320 cm⁻¹, respectively. jchps.com The presence of intermolecular hydrogen bonding can influence the position of these bands. jchps.com When 4-nitroaniline interacts with sulfuric acid, the protonation of the amino group and the formation of hydrogen bonds with the sulfate or bisulfate anion cause noticeable shifts in these characteristic vibrational bands, providing evidence for the formation of a new chemical entity.

| Vibrational Mode | 4-Nitroaniline (Approximate) | 4-Nitroanilinium Hydrogen Sulfate (Expected Shifts) | Reference |

|---|---|---|---|

| N-H Asymmetric Stretch | ~3540 | Shifted due to -NH₃⁺ formation | jchps.com |

| N-H Symmetric Stretch | ~3434 | Shifted due to -NH₃⁺ formation | jchps.com |

| NO₂ Asymmetric Stretch | ~1580 | Shifted due to intermolecular interactions | jchps.com |

| NO₂ Symmetric Stretch | ~1320 | Shifted due to intermolecular interactions | documentsdelivered.comjchps.com |

| C-N Stretch | ~1265 | Shifted | jchps.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Acidity Function Determination (Hammett Acidity) and Solvatochromic Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for studying the electronic transitions in molecules and is particularly useful for determining the acidity of strong acid solutions through the Hammett acidity function (H₀). 4-Nitroaniline serves as a standard indicator for these measurements. researchgate.net

The protonation of 4-nitroaniline by a strong acid like sulfuric acid causes a noticeable change in its UV-Vis absorption spectrum. The unprotonated form of 4-nitroaniline has a maximum absorbance at a specific wavelength, and upon protonation, this peak decreases while a new peak corresponding to the protonated species (the anilinium ion) may appear at a different wavelength. researchgate.netionike.com By measuring the ratio of the concentrations of the unprotonated (I) and protonated (IH⁺) forms of the indicator in the acidic solution, the Hammett acidity function can be calculated. researchgate.netionike.com

The acidity of various ionic liquids has been determined using this method, with 4-nitroaniline as the indicator. ionike.comresearchgate.net For instance, the addition of a Brønsted acidic ionic liquid to a solution of 4-nitroaniline leads to a decrease in the absorbance of the unprotonated form, allowing for the calculation of the H₀ value. ionike.com This methodology has been applied to characterize the acidity of protic ionic liquids used as catalysts in reactions like the hydrolysis of cellulose. researchgate.net

Solvatochromic analysis, which examines the shift in the UV-Vis absorption spectrum of a probe molecule in different solvents, can also provide insights into the polarity and hydrogen bonding capabilities of the 4-nitroaniline-sulfuric acid system. The interaction with sulfuric acid dramatically alters the solvent environment experienced by the chromophore of 4-nitroaniline, leading to significant solvatochromic shifts.

| System | λmax (unprotonated 4-nitroaniline) | Observation | Application | Reference |

|---|---|---|---|---|

| 4-nitroaniline in water | ~380 nm | Reference spectrum | Baseline for acidity measurements | researchgate.net |

| 4-nitroaniline in acidic ionic liquids | Varies | Decrease in absorbance of unprotonated form | Determination of Hammett acidity (H₀) | ionike.comresearchgate.net |

| 4-nitroaniline in sulfuric acid | Varies | Protonation leads to spectral shifts | Acidity function determination |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Adducts, Protonated Species, and Reaction Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. In the context of 4-nitroaniline-sulfuric acid systems, NMR provides detailed information about the protonation state, the formation of adducts, and the identification of reaction intermediates.

The ¹H NMR spectrum of 4-nitroaniline in a neutral solvent like DMSO-d₆ shows distinct signals for the aromatic protons and the amino protons. magritek.comchemicalbook.com The aromatic protons typically appear as two doublets due to the para-substitution pattern. magritek.com Upon addition of sulfuric acid, the protonation of the amino group to an anilinium group (-NH₃⁺) results in a downfield shift of the adjacent aromatic proton signals due to the increased electron-withdrawing nature of the substituent. The protons of the -NH₃⁺ group itself will also appear as a distinct signal, often broadened by exchange with the solvent.

In a multi-step synthesis of p-nitroaniline, the ¹H NMR spectrum of the final product was recorded in DMSO-d₆. The spectrum displayed two doublets at 6.59 and 7.95 ppm for the aromatic protons, with the signal for the exchangeable NH₂ protons overlapping with the doublet at 6.59 ppm. magritek.com The hydrolysis of the intermediate, p-nitroacetanilide, to p-nitroaniline is carried out under acidic conditions using sulfuric acid. magritek.com

¹⁵N NMR spectroscopy can also be a valuable technique for studying these systems, as the chemical shift of the nitrogen atoms is highly sensitive to their chemical environment and protonation state. spectrabase.com

| Compound | Solvent | Aromatic Protons | Amine/Ammonium Protons | Reference |

|---|---|---|---|---|

| p-Nitroaniline | DMSO-d₆ | ~6.6 (d), ~8.0 (d) | ~6.0 (s, broad) | magritek.comchemicalbook.com |

| p-Nitroacetanilide | DMSO-d₆ | ~7.8 (d), ~8.2 (d) | ~10.5 (s, NH) | magritek.com |

| Protonated p-Nitroaniline | Acidic Medium | Downfield shift expected | Downfield shift expected |

Mass Spectrometry for Comprehensive Characterization of Reaction Products and By-products

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, making it ideal for identifying reaction products and by-products in 4-nitroaniline-sulfuric acid systems.

Selective reagent ion time-of-flight mass spectrometry (SRI-ToF-MS) has been used to investigate the reactions of 4-nitroaniline with protonating agents like H₃O⁺. nih.gov In these experiments, the most abundant product ion observed was the protonated parent molecule, [4-NA·H]⁺, at m/z 139.05. nih.gov At higher energies, fragmentation occurs, with a notable fragment ion at m/z 93.06, corresponding to the loss of the nitro group. nih.gov When O₂⁺ is used as the reagent ion, charge transfer occurs, and the parent ion [4-NA]⁺ at m/z 138.04 is dominant at lower energies. nih.gov At higher energies, fragment ions at m/z 108.04 (loss of NO) and m/z 80.05 are observed. nih.gov

When 4-nitroaniline is heated with concentrated sulfuric acid, a complex reaction known as the "carbon snake" demonstration occurs, resulting in a voluminous carbon-based foam. researchgate.netstackexchange.comwikipedia.org The exact structure of this foam is not fully understood, but it is known to contain sulfonic acid groups attached to the aromatic nuclei. stackexchange.com Mass spectrometry, in conjunction with other techniques, would be crucial for analyzing the complex mixture of sulfonated and polymeric products formed in this reaction. The gaseous products evolved during this process have been identified as primarily sulfur dioxide and water. researchgate.netstackexchange.com

| Ionization Method | Parent Ion (m/z) | Major Fragment Ions (m/z) | Reference |

|---|---|---|---|

| Proton Transfer (H₃O⁺) | 139.05 ([4-NA·H]⁺) | 93.06 ([M+H-NO₂]⁺) | nih.gov |

| Charge Transfer (O₂⁺) | 138.04 ([4-NA]⁺) | 108.04 ([M-NO]⁺), 80.05 | nih.gov |

X-ray Crystallography of 4-Nitroaniline Salts or Complexes Formed with Sulfuric Acid Derivatives

X-ray crystallography provides definitive proof of the three-dimensional structure of crystalline materials, including salts and complexes of 4-nitroaniline.

The crystal structure of 2-chloro-4-nitroanilinium hydrogen sulfate has been determined by single-crystal X-ray diffraction. documentsdelivered.com This study confirmed the protonation of the amino group and revealed a two-dimensional network formed by hydrogen bonds between the anilinium cations and the hydrogen sulfate anions. documentsdelivered.com

In a co-crystal of 4-nitroaniline with picric acid, it was found that the hydrogen atom was not transferred from the picric acid to the 4-nitroaniline, resulting in a neutral molecular adduct. nih.govresearchgate.net This highlights that the formation of a salt versus a co-crystal depends on the relative acidities of the components. Given the strength of sulfuric acid, the formation of a salt with 4-nitroaniline, specifically 4-nitroanilinium (hydrogen)sulfate, is expected.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| 2-chloro-4-nitroanilinium hydrogen sulfate | Not specified | Not specified | 2D network via N-H···O hydrogen bonds | documentsdelivered.com |

| p-nitroanilinium p-toluenesulfonate | Monoclinic | P2₁/n | Layered structure via N-H···O hydrogen bonds | researchgate.net |

| 4-nitroaniline-picric acid (2/1) | Orthorhombic | Pbcn | Neutral molecular adduct with N-H···O and C-H···O hydrogen bonds | nih.govresearchgate.net |

Electrochemical Behavior of 4 Nitroaniline in Sulfuric Acidic Environments

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) Studies of Electrochemical Oxidation and Reduction

Cyclic voltammetry and differential pulse voltammetry are powerful electroanalytical techniques used to investigate the redox behavior of chemical species. In sulfuric acidic environments, 4-nitroaniline (B120555) exhibits distinct oxidation and reduction characteristics.

Studies on the electro-oxidation of 4-nitroaniline on a platinum electrode in a solution mixture of acetone (B3395972) and 0.5M sulfuric acid have been conducted using cyclic voltammetry. ijraset.com These experiments, performed within a potential window of +0.5 V to +1.3 V, revealed a single, irreversible anodic (oxidation) peak. ijraset.comjetir.org The irreversibility of the process is indicated by the absence of a corresponding reduction peak on the reverse scan. jetir.org The peak current of this oxidation process shows a linear relationship with both the concentration of 4-nitroaniline (from 1 to 15 mmol L⁻¹) and the square root of the scan rate, indicating that the reaction is controlled by the diffusion of the analyte to the electrode surface rather than by adsorption. ijraset.com

The reduction of 4-nitroaniline and its derivatives in acidic media has also been characterized. In a highly acidic medium (pH 2), the electrochemical reduction at a silver-modified carbon paste electrode is also a diffusion-controlled process. researchgate.net Studies on the related compound 4-nitrothiophenol (B108094) in 50 mM H₂SO₄ on a gold electrode show a complex reduction profile. researchgate.net A partial reduction occurs at potentials below -100 mV (vs. SCE) corresponding to the formation of 4-hydroxylaminothiophenol, which can then be reversibly oxidized. researchgate.net A more negative potential (around -600 mV vs. SCE) leads to the full, irreversible reduction of the nitro group to an amino group. researchgate.net

Differential Pulse Voltammetry (DPV) offers enhanced sensitivity compared to CV and is often employed for quantitative analysis. In the development of sensors for 4-nitroaniline, DPV is used to generate well-defined peaks whose currents are proportional to the analyte's concentration, even at trace levels. researchgate.netnih.govresearchgate.net For instance, at a chitosan-modified carbon paste electrode (in a neutral buffer), DPV was used to establish a linear relationship between peak current and 4-nitroaniline concentration over a range of 0.1 µM to 0.1 mM. nih.govresearchgate.net

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Characterization of Modified Electrodes in Acidic Media

Electrochemical Impedance Spectroscopy is a non-destructive technique used to probe the properties of an electrode-electrolyte interface. By applying a small sinusoidal AC potential and measuring the resulting current, EIS can model the interface as an equivalent electrical circuit, providing insights into processes like charge transfer, diffusion, and capacitance. gamry.com

In the context of 4-nitroaniline studies, EIS is primarily used to characterize the surface of the working electrodes, often modified to enhance sensitivity or catalytic activity, in acidic environments. The data is typically represented by a Nyquist plot, which graphs the imaginary part of impedance against the real part. gamry.com A common model used to interpret these plots is the Randles equivalent circuit, which includes the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl). gamry.com

Solution Resistance (Rs): Represents the resistance of the electrolyte solution (e.g., sulfuric acid).

Charge Transfer Resistance (Rct): Corresponds to the resistance to the flow of electrons between the electrode and the redox species in solution. A smaller Rct value implies faster electron transfer kinetics.

Double-Layer Capacitance (Cdl): Represents the capacitance of the electrical double layer that forms at the electrode-electrolyte interface.

For example, when modifying electrodes for 4-nitroaniline detection, EIS is performed to confirm the success of the modification. nih.govresearchgate.net The bare electrode will exhibit a certain Rct value, and after modification with a catalytic material, a significant decrease in Rct is expected, indicating that the modified surface facilitates easier electron transfer. acs.org Studies on polyaniline films synthesized in varying concentrations of sulfuric acid also use EIS to evaluate the performance of the resulting electrodes, correlating the impedance characteristics with the material's morphology and electrochemical performance. espublisher.com These characterizations are often performed in the presence of a standard redox probe, like a [Fe(CN)₆]³⁻/⁴⁻ solution, to provide a benchmark for the electrode's interfacial properties in the acidic supporting electrolyte. acs.org

Mechanistic Elucidation of Electrochemical Redox Pathways in the Presence of Sulfuric Acid

The electrochemical reactions of 4-nitroaniline in sulfuric acid are complex, involving multiple electron and proton transfer steps. The acidic medium plays a critical role, as the amino and nitro groups can be protonated, altering their electronic properties and reactivity.

Oxidation Pathway: The electrochemical oxidation of 4-nitroaniline in acidic solutions is an irreversible process that proceeds through the formation of intermediate species. ijraset.comjetir.org The general mechanism for the oxidation of aromatic compounds like 4-nitroaniline involves the initial oxidation to intermediates with a quinoid structure. researchgate.net A study on the oxidation of a related compound, 2,4-dibromo-6-nitroaniline, in concentrated sulfuric acid provides a plausible model. rsc.org This study suggests a first-order ECE (electrochemical-chemical-electrochemical) mechanism:

Electrochemical (E): The protonated 4-nitroaniline molecule undergoes an initial reversible one-electron oxidation to form a radical cation. rsc.org

Chemical (C): This highly unstable radical cation is then deprotonated in a rate-determining step. rsc.org

Electrochemical (E): The resulting radical is further oxidized in a subsequent electron transfer step, eventually leading to hydrolysis to form a p-benzoquinone derivative after passing through a p-benzoquinonimine intermediate. researchgate.netrsc.org

Kinetic analysis of 4-nitroaniline oxidation in 0.5M sulfuric acid on a platinum electrode determined it to be a diffusion-controlled anodic reaction involving a one-electron transfer in the rate-determining step. ijraset.com

Reduction Pathway: The electrochemical reduction of the nitro group in an acidic medium is a well-studied process that typically involves multiple steps and the transfer of several electrons and protons. Based on studies of p-nitrophenol in sulfuric acid and 4-nitrothiophenol in H₂SO₄, the reduction of 4-nitroaniline likely follows a similar pathway. researchgate.netpku.edu.cn

The generally accepted mechanism for the reduction of a nitroaromatic compound (Ar-NO₂) to the corresponding amine (Ar-NH₂) in an acidic solution is as follows:

Ar-NO₂ + 2e⁻ + 2H⁺ → Ar-N=O + H₂O The nitro group is first reduced to a nitroso group. pku.edu.cn

Ar-N=O + 2e⁻ + 2H⁺ → Ar-NHOH The nitroso group is further reduced to a hydroxylamino group. This intermediate has been observed in the CV of related compounds in H₂SO₄. researchgate.net

Ar-NHOH + 2e⁻ + 2H⁺ → Ar-NH₂ + H₂O Finally, the hydroxylamino group is reduced to the amino group, yielding p-phenylenediamine (B122844) as the final product.

Development of Electrochemical Sensing and Detection Methodologies for 4-Nitroaniline in Sulfuric Acid-Containing Solutions

The development of sensitive and selective methods for the detection of 4-nitroaniline is important due to its classification as a priority environmental pollutant. Electrochemical methods, particularly voltammetric techniques like CV and DPV, are well-suited for this purpose due to their high sensitivity, rapid response, and cost-effectiveness. researchgate.net

The principle behind these sensing methodologies is the linear relationship between the electrochemical response (specifically, the peak current) and the concentration of 4-nitroaniline. ijraset.com To develop a sensor, researchers typically modify an electrode surface with materials that enhance the electrochemical signal for 4-nitroaniline, either by catalyzing its redox reactions or by pre-concentrating it at the surface.

The analytical performance of these sensors is evaluated based on several key parameters:

Linear Range: The concentration range over which the peak current is directly proportional to the 4-nitroaniline concentration. nih.gov

Limit of Detection (LOD): The lowest concentration of 4-nitroaniline that can be reliably distinguished from a blank sample. researchgate.netresearchgate.net

Selectivity: The ability of the sensor to detect 4-nitroaniline in the presence of other potentially interfering chemical species.

Reproducibility and Stability: The consistency of the sensor's response over multiple measurements and over time. nih.gov

For instance, a study on a platinum electrode in an acetone/sulfuric acid mixture established a linear relationship between the anodic peak current and 4-nitroaniline concentration from 1 to 15 mmol L⁻¹, demonstrating its potential for quantitative analysis. ijraset.com Other studies, while not always in pure sulfuric acid, demonstrate the methodology in highly acidic or relevant media. A sensor using a silver-modified carbon paste electrode in a pH 2 buffer achieved a detection limit of 4.18 x 10⁻⁸ mol L⁻¹ for 4-nitroaniline using DPV. researchgate.net Similarly, a chitosan-modified electrode was used to detect 4-nitroaniline with an LOD of 93.4 nM. nih.govresearchgate.net These examples, while using different acidic or buffered media, illustrate the common strategy of using the principles of voltammetry to create robust detection methods applicable to acidic solutions containing 4-nitroaniline.

Data Tables

Table 1: Kinetic Parameters for the Electro-oxidation of 4-Nitroaniline on a Platinum Electrode in Acetone/0.5M H₂SO₄. Data sourced from a cyclic voltammetry study. ijraset.com

| Parameter | Symbol | Value | Unit |

| Electron Transfer Coefficient | α | 1.271 | - |

| Formal Potential | E⁰ | 1.171 | V |

| Standard Heterogeneous Rate Constant | k⁰ | 1.761 × 10³ | s⁻¹ |

| Anodic Electron Transfer Rate Constant | kₒₓ | 2.136 × 10³ | s⁻¹ |

| Reaction Control Type | - | Diffusion-controlled | - |

Table 2: Performance Characteristics of Various Electrochemical Sensors for 4-Nitroaniline Detection. Note: The supporting electrolyte varies between studies but illustrates the general analytical performance.

| Electrode Modification | Technique | Supporting Electrolyte | Linear Range | Limit of Detection (LOD) | Reference |

| Silver-modified Carbon Paste (Ag-CPE) | DPV | pH 2 B-R Buffer | 8.0 × 10⁻⁸ to 1.0 × 10⁻⁴ M | 4.18 × 10⁻⁸ M | researchgate.net |

| Chitosan-modified Carbon Paste (CS@CPE) | DPV | pH 7.0 PBS | 0.1 µM to 0.1 mM | 93.4 nM | nih.govresearchgate.net |

| Platinum Electrode (PE) | CV | Acetone / 0.5M H₂SO₄ | 1 to 15 mM | Not Reported | ijraset.com |

Computational Chemistry and Theoretical Modeling of 4 Nitroaniline in Sulfuric Acid

Quantum Chemical Calculations (DFT, MP2) on Protonation and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Møller-Plesset second-order perturbation theory (MP2), are instrumental in understanding the intrinsic reactivity of 4-nitroaniline (B120555) and the thermodynamics of its protonation.

The 4-nitroaniline molecule possesses two primary sites susceptible to protonation: the amino (-NH₂) group and the nitro (-NO₂) group. Determining the preferred site of protonation is crucial for understanding its subsequent reactivity. Theoretical calculations of proton affinity (PA) provide a quantitative measure of the gas-phase basicity of these sites.

Studies employing both DFT and MP2 methods have consistently shown that the nitro group is the most favorable site for proton attack in the gas phase. unal.edu.coredalyc.org The joint electronic effects of the electron-donating amino group and the electron-withdrawing nitro group lead to a higher accumulation of negative charge on the oxygen atoms of the nitro group, making it the more basic center.

The relative stabilities of the protonated species follow a clear trend, with protonation on the nitro group being the most energetically favorable, followed by the amino group, and then various positions on the aromatic ring. unal.edu.coredalyc.org While both B3LYP (a common DFT functional) and MP2 methods concur on the preferred site, they can yield different magnitudes for the energy difference between the protonated forms. unal.edu.co For instance, MP2 calculations suggest a smaller energy gap between the amino-protonated and nitro-protonated forms compared to B3LYP, though the difference remains significant enough to predict that the population of the nitro-protonated species would be close to 100% in the gas phase. unal.edu.coredalyc.org

Table 1: Calculated Gas-Phase Proton Affinities (PA) and Relative Stabilities of Protonated 4-Nitroaniline

| Protonation Site | Calculation Method | Relative Stability (kcal/mol) | Reference |

|---|---|---|---|

| Nitro group | DFT (B3LYP) | 0.00 | unal.edu.co |

| Amino group | DFT (B3LYP) | 15.17 | unal.edu.co |

| Nitro group | MP2 | 0.00 | unal.edu.co |

Note: The table presents a simplified view of computational findings. Actual values can vary with the choice of basis set.

The presence of a highly polar and acidic solvent like sulfuric acid significantly influences the electronic structure and reactivity of 4-nitroaniline. The solvent's polarity affects the ground-state total energy of the molecule. researchgate.net In acidic conditions, protonation alters the charge distribution profoundly.

When the nitro group is protonated, the electron-withdrawing capacity of the substituent is greatly enhanced. This change dramatically affects the electron density across the entire molecule, particularly on the aromatic ring and the amino group. Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify this redistribution of charge.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide further insight into the molecule's behavior in an acidic environment. These descriptors include:

Chemical Hardness (η): A measure of resistance to change in electron configuration.

Chemical Potential (μ): Relates to the escaping tendency of electrons.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.

Studies on related systems show that these reactivity descriptors are sensitive to the polarity of the solvent. researchgate.net For 4-nitroaniline in sulfuric acid, protonation would lead to a significant increase in its electrophilicity, making the protonated species more susceptible to nucleophilic attack than the neutral molecule. The energy gap between the HOMO and LUMO is also a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity.

Molecular Dynamics (MD) Simulations for Preferential Solvation and Ion-Pairing Phenomena

While quantum chemical calculations are excellent for studying isolated molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for exploring the dynamic interactions between a solute and a large number of solvent molecules. In a sulfuric acid solution, 4-nitroaniline will be surrounded by water molecules, hydronium ions (H₃O⁺), bisulfate ions (HSO₄⁻), and potentially sulfate (B86663) ions (SO₄²⁻).

MD simulations can elucidate the phenomenon of preferential solvation , where the local composition of the solvent shell around the solute differs from that of the bulk solution. acs.org For the protonated 4-nitroaniline cation, MD simulations could reveal whether it is preferentially solvated by water molecules or by the anions present in the solution (HSO₄⁻ or SO₄²⁻). This is critical, as the immediate chemical environment dictates the molecule's spectroscopic properties and reactivity.

Theoretical Prediction and Interpretation of Spectroscopic Signatures in Acidic Conditions

The electronic absorption spectrum of 4-nitroaniline is highly sensitive to its environment, a phenomenon known as solvatochromism. orientjchem.org In a non-polar solvent, 4-nitroaniline exhibits a strong absorption band in the UV-visible region corresponding to an intramolecular charge transfer (ICT) from the amino group to the nitro group.

Upon dissolution in sulfuric acid, protonation occurs, leading to a dramatic change in the observed spectrum. Theoretical methods, often a combination of quantum mechanics and molecular mechanics (QM/MM), can predict and interpret these spectral shifts. acs.org

Protonation at the nitro group: Protonating the nitro group would significantly stabilize the ground state and destabilize the ICT excited state, as the primary electron acceptor is already positively charged. This would result in a large hypsochromic shift (blue shift) of the absorption maximum to a shorter wavelength (higher energy).

Protonation at the amino group: Protonating the amino group would transform it from an electron-donating group into an electron-withdrawing group (-NH₃⁺). This would eliminate the possibility of the original ICT transition, leading to a spectrum that more closely resembles that of nitrobenzene, also resulting in a significant blue shift.

Theoretical calculations can model the electronic transitions of the protonated species within a simulated solvent environment. acs.orgresearchgate.net By calculating the excitation energies, it is possible to predict the position of the absorption maxima for the different protonated forms and compare them with experimental spectra to confirm the site of protonation in solution. These calculations can also account for the influence of preferential solvation and ion-pairing on the electronic transitions, providing a comprehensive picture of the solvatochromic effects in strong acid.

Degradation and Environmental Chemical Processes of 4 Nitroaniline in Sulfuric Acidic Wastewaters

Advanced Oxidation Processes (AOPs) for 4-Nitroaniline (B120555) Degradation

Advanced Oxidation Processes (AOPs) are a class of procedures designed to effectively mineralize persistent organic pollutants found in water and wastewater. nih.gov These methods are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down complex organic molecules into simpler, less harmful substances. researchgate.net

The Fenton process and its photo-assisted variant, the photo-Fenton process, are highly effective AOPs for degrading refractory pollutants like 4-nitroaniline (PNA). ijret.org These systems utilize a combination of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to produce hydroxyl radicals. The photo-Fenton process is often considered more advanced due to its use of UV light, which enhances radical production and facilitates the regeneration of Fe²⁺ from Fe³⁺, thereby maintaining the catalytic cycle. researchgate.netijret.org

The efficacy of PNA degradation is critically dependent on several operational parameters, with pH, adjusted by sulfuric acid, being one of the most significant. ijret.org Research indicates that the optimal pH for PNA degradation via the Fenton process is approximately 3.0. researchgate.netnih.gov Under these conditions, degradation efficiencies of over 98% can be achieved within 30 minutes of reaction time. nih.gov The solar photo-Fenton process has demonstrated advantages over the classical Fenton process, including higher oxidation power and a wider effective working pH range. nih.gov

Mechanistically, the degradation begins with the attack of hydroxyl radicals on the 4-nitroaniline molecule. A known major intermediate in this oxidation pathway is p-benzoquinone. researchgate.netniscpr.res.in This intermediate is formed after the initial hydroxyl radical attack causes a structural change in the PNA molecule. researchgate.net Subsequent and successive attacks by hydroxyl radicals on the benzoquinone lead to the opening of the aromatic ring, forming smaller molecule carboxylic acids such as maleic, fumaric, and oxalic acids. researchgate.net

Table 1: Optimal Conditions for 4-Nitroaniline (PNA) Degradation by Fenton Processes

| Parameter | Optimal Value | Source(s) |

| pH | 3.0 | researchgate.netnih.gov |

| H₂O₂ Concentration | 10 mmol L⁻¹ | nih.gov |

| Fe²⁺ Concentration | 0.05 mmol L⁻¹ | nih.gov |

| Temperature | 20 °C | nih.gov |

| Degradation Efficiency | >98% within 30 min | nih.gov |

Electrochemical oxidation represents a clean and powerful technology for treating hazardous effluents containing compounds like 4-nitroaniline. nih.gov This method can achieve complete mineralization of organic pollutants to carbon dioxide (CO₂) and water (H₂O) without generating secondary pollutants. researchgate.net

The general mechanism for the electrochemical oxidation of aromatic compounds such as 4-nitroaniline involves the initial oxidation of the molecule to form intermediates with a quinoid structure. researchgate.net This is followed by reactions that open the aromatic ring, leading to the formation of aliphatic products, primarily acids, and ultimately, complete mineralization. researchgate.net Studies have shown that the reaction proceeds through the formation of p-benzoquinone. researchgate.net

The efficiency of electrochemical oxidation is highly dependent on the anode material. Research has demonstrated that using lead dioxide (PbO₂) anodes modified with ionic dopants can significantly enhance the degradation rate. researchgate.net Specifically, bismuth-modified PbO₂ electrodes have been shown to increase the rate constant of p-nitroaniline oxidation by a factor of 1.6 compared to non-modified electrodes. researchgate.net The electrochemical process is often influenced by pH, with different efficiencies observed under varying acidic and alkaline conditions. researchgate.net

Kinetic and Mechanistic Studies of 4-Nitroaniline Degradation Pathways under Acidic Conditions

The degradation of 4-nitroaniline in acidic media follows specific kinetic models and mechanistic pathways. In the oxidation by ammonium (B1175870) metavanadate in a sulfuric acid medium, the reaction was found to follow second-order kinetics, being first order with respect to both the oxidant and the substrate. niscpr.res.in In contrast, kinetic analysis of the Fenton oxidation process showed that the degradation of p-nitroaniline could be described by a pseudo-first-order kinetic model. researchgate.net

The degradation mechanism is an acid-catalyzed reaction, as evidenced by an accelerated reaction rate with an increase in hydrogen ion (H⁺) concentration. niscpr.res.in A primary pathway for the oxidation of p-nitroaniline involves its conversion to p-benzoquinone as the main oxidation product. niscpr.res.in This is followed by the opening of the aromatic ring to yield smaller aliphatic acids. researchgate.net Another potential metabolic pathway under certain conditions involves the reduction of the nitro group to form p-phenylenediamine (B122844).

Influence of Sulfuric Acid Concentration and pH on Degradation Efficiency and By-product Formation

The concentration of sulfuric acid, which dictates the pH of the wastewater, has a profound influence on the efficiency of degradation processes and the types of by-products formed. researchgate.netniscpr.res.in For Fenton and photo-Fenton oxidation, the degradation rate of p-nitroaniline is optimal at a pH of 3.0. researchgate.netnih.gov

Deviations from this optimal pH significantly reduce degradation efficiency. At lower pH values (e.g., <3.0), the reaction is inhibited due to the scavenging of hydroxyl radicals by H⁺ ions and the formation of complex species like [Fe(H₂O)₆]²⁺ which are less reactive. researchgate.net At higher pH values (e.g., >4.0), the efficiency drops due to the precipitation of iron as ferrous and ferric hydroxide (B78521) complexes, which reduces the concentration of catalytically active Fe²⁺ in the solution. researchgate.net This leads to a drastic decrease in degradation efficiency in alkaline mediums. scispace.com

The pH of the solution can also affect the types of degradation products formed. For instance, in the photocatalytic degradation of similar compounds like sulfonamides, significant differences in the identified products were observed in acidic, neutral, and alkaline solutions. nih.gov The acid-catalyzed nature of the reaction means that the concentration of sulfuric acid is a critical parameter to control for maximizing the destruction of 4-nitroaniline while managing the formation of intermediate by-products. niscpr.res.in

Table 2: Effect of pH on Fenton Oxidation Efficiency of p-Nitroaniline

| pH Value | Relative Degradation Rate | Reason for Efficiency Change | Source(s) |

| < 3.0 | Decreased | Scavenging of •OH by H⁺; formation of less reactive iron complexes. | researchgate.net |

| 3.0 | Maximum | Optimal conditions for •OH generation and Fe²⁺ catalytic activity. | researchgate.netnih.gov |

| > 4.0 | Decreased | Precipitation of iron hydroxide complexes, reducing catalyst availability. | researchgate.net |

Materials Science and Engineering Applications Derived from 4 Nitroaniline Sulfuric Acid Reactions

Synthesis of Porous Carbon Materials

The synthesis of porous carbon materials from 4-nitroaniline (B120555) and sulfuric acid is a straightforward process involving heating a mixture of the two compounds. melscience.comyoutube.com This process leads to the breakdown of the 4-nitroaniline, releasing gases like water vapor, carbon dioxide, and sulfur dioxide, which act as blowing agents to create a highly porous, foam-like structure. melscience.comyoutube.com

The carbon-based foams produced from the 4-nitroaniline and sulfuric acid reaction are known as aphrogenic pyrostats, which are intumescent, fire-quenching agents. researchgate.net Heating para-nitroaniline with sulfuric acid at temperatures exceeding 200°C can cause the volume to expand by more than 100 times, creating a black, highly porous foam. researchgate.net Research has shown that voluminous foams can be achieved over a wide mole ratio range of 4-nitroaniline to sulfuric acid (from 0.3 to 2.0) if an appropriate heating schedule is followed. echemi.com

The resulting carbon foams are noted for being good thermal insulators and chemically inert to substances like concentrated mineral acids, alkalis, and various solvents. echemi.com While 2-nitroaniline (B44862) and 4-nitroaniline isomers produce voluminous foams, 3-nitroaniline (B104315) only expands slightly, yielding brittle products. researchgate.net This difference in reactivity suggests that the 2- and 4-isomers act as difunctional monomers in the polymerization process, while the 3-isomer behaves as a trifunctional monomer. researchgate.net

| Isomer | Behavior | Product Characteristics |

|---|---|---|

| 2-Nitroaniline | Acts as a difunctional monomer | Voluminous foam |

| 3-Nitroaniline | Acts as a trifunctional monomer | Slight expansion, brittle product |

| 4-Nitroaniline | Acts as a difunctional monomer | Voluminous, highly porous foam |

A key feature of the carbon foams derived from 4-nitroaniline and sulfuric acid is the incorporation of significant amounts of nitrogen and sulfur into the carbon matrix. researchgate.net Surface characterization techniques, particularly X-ray Photoelectron Spectroscopy (XPS), have been instrumental in identifying and quantifying these functionalities.

Studies have revealed that the resulting foam possesses a high content of both nitrogen and sulfur. For instance, one analysis reported nitrogen and sulfur contents of 15 wt% and 9 wt%, respectively. swan.ac.uk The XPS analysis of the C1s, O1s, N1s, and S2p signals indicates the presence of a wide variety of functional groups. swan.ac.uk The sulfur is found to be present exclusively as sulfonic acid groups attached to the aromatic nuclei. researchgate.netechemi.com The high nitrogen content from the 4-nitroaniline precursor contributes to beneficial effects in applications like catalysis. researchgate.net Fourier-transform infrared (FTIR) spectroscopy has also been used to identify functional groups, showing a broad absorption peak around 3212 cm⁻¹ which is attributed to the N–H stretching of secondary amines. acs.org

| Element | Reported Content (wt%) | Identified Functional Groups/Species |

|---|---|---|

| Nitrogen (N) | ~15% | Secondary amines, Pyridinic, Amino, Pyridonic/Pyrrolic groups |

| Sulfur (S) | ~9% | Sulfonic acid groups (S=O, C-S), S–C, O–S–C, SOx |

| Carbon (C) | - | Conjugated sp² carbon, C-N, C=O |

| Oxygen (O) | - | C=O, O=C-O |

Catalytic Applications of 4-Nitroaniline-Derived Materials

The presence of nitrogen and sulfur functionalities, combined with a high surface area, makes these porous carbon materials promising candidates for catalytic applications. The nitrogen atoms, in particular, are thought to enhance catalytic activity. researchgate.netresearchgate.net

The carbon foams derived from 4-nitroaniline and sulfuric acid have been investigated as both catalysts and catalyst supports. The inherent acidity from the sulfonic acid groups allows the material to function as an acid catalyst. researchgate.net Furthermore, its porous structure and the presence of heteroatoms make it an effective support for metal catalysts. researchgate.net

For example, a palladium catalyst supported on this porous carbon material was prepared and tested for the hydrogenation of benzophenone. researchgate.net The study found that the selectivity and yield towards the different possible products, benzhydrol and diphenylmethane, could be controlled by the choice of solvent. researchgate.net The catalytic reduction of 4-nitroaniline itself into p-phenylenediamine (B122844) is an important industrial reaction, and materials derived from it are being explored for this purpose. taylorandfrancis.com

The mechanism of heterogeneous catalysis on these materials is attributed to the synergistic effects of the porous structure and the embedded functional groups. The porous nature facilitates mass transport, which can increase the reaction rate. researchgate.net The nitrogen and sulfur co-doping of the carbon framework creates a unique electronic distribution, which can enhance the catalytic activity compared to carbons with only a single type of dopant. researchgate.net

The nitrogen functionalities can act as basic sites, while the sulfonic acid groups provide acidic sites, creating a bifunctional catalyst. In reactions like CO2 adsorption, the amine groups on the surface are believed to react chemically with CO2, as indicated by a high integral molar heat of adsorption. swan.ac.uk This richness in functionalities presents a valuable approach to creating porous carbons that can serve as effective and versatile heterogeneous catalysts for a variety of organic transformations. acs.org

Emerging Research Frontiers in 4 Nitroaniline and Sulfuric Acid Chemistry

Green Chemistry and Sustainable Synthesis Methodologies for 4-Nitroaniline (B120555) Derivatives in Acidic Media

The synthesis of 4-nitroaniline and its derivatives is fundamental to various industries, including the production of dyes, pharmaceuticals, and specialty polymers. Traditional methods often involve harsh conditions and the generation of significant waste. Consequently, a major thrust in current research is the development of greener and more sustainable synthetic methodologies, particularly within acidic media where sulfuric acid often plays a crucial role as a solvent or catalyst.

One established route that incorporates sulfuric acid is the hydrolysis of 4-nitroacetanilide. In a typical laboratory preparation, 4-nitroacetanilide is boiled with 25% sulfuric acid until the starting material completely dissolves, yielding 4-nitroaniline upon neutralization. prepchem.commagritek.com This acidic hydrolysis is a key step in a multi-step synthesis starting from aniline (B41778), where the initial acetylation protects the amino group during the subsequent nitration step. magritek.comyoutube.com

Modern advancements focus on improving the efficiency and safety of these acidic processes. For instance, continuous flow reactors are being adopted for the synthesis of related compounds like 4-methoxy-2-nitroaniline. google.com This method involves nitration using a mixed acid of concentrated sulfuric and nitric acid, offering benefits such as rapid reaction times, high heat and mass transfer efficiency, and improved safety and selectivity. google.com Such technologies could be adapted for the synthesis of other 4-nitroaniline derivatives, minimizing by-product formation and aligning with the principles of green chemistry.

Another area of sustainable synthesis involves the diazotization of 4-nitroaniline in an acidic medium to produce azo dyes. researchgate.net This process is a cornerstone of the dye industry. Research is ongoing to optimize these reactions, for example, by exploring novel coupling components and improving the fixation of these dyes on various fabrics. researchgate.net Furthermore, the use of sulfuric acid as a solvent for methylation reactions of 4-fluoro-3-nitroaniline (B182485) with formaldehyde (B43269) as the methylating agent demonstrates its utility in creating functionalized derivatives. google.com This method is highlighted as being suitable for industrial-scale production with high purity and good quality of the final product. google.com

The table below summarizes various synthetic methodologies for 4-nitroaniline and its derivatives that utilize acidic media, reflecting the ongoing efforts to create more sustainable processes.

| Product | Starting Material | Acidic Reagent(s) | Key Process | Noteworthy Findings | Reference(s) |

| 4-Nitroaniline | 4-Nitroacetanilide | Sulfuric acid | Hydrolysis | A standard method where the clear solution in acid is neutralized to precipitate the product. prepchem.commagritek.com | prepchem.commagritek.com |

| 4-Nitroaniline | Acetanilide | Sulfuric acid, Nitric acid | Nitration followed by Hydrolysis | A multi-step synthesis where sulfuric acid is used in both the nitration and hydrolysis steps. magritek.comyoutube.com | magritek.comyoutube.com |

| 4-Fluoro-N-methyl-3-nitroaniline | 4-Fluoro-3-nitroaniline | Sulfuric acid (60-98%) | Methylation | Sulfuric acid acts as a solvent; the process is simple and suitable for industrial preparation. google.com | google.com |

| Azo Dyes | 4-Nitroaniline | (Implied acidic for diazotization) | Diazotization and Coupling | Synthesis of novel azo dyes for textile coloration. researchgate.net | researchgate.net |

| 4-Nitro-2-aminoanisole | 2-Aminoanisole | Sulfuric acid, Nitric acid | Nitration | The process is carried out in 70-80% sulfuric acid to increase yield and product quality. google.com | google.com |

Integration of Machine Learning and Chemoinformatics for Predicting Reactivity and Interactions

The complex reactions of 4-nitroaniline in sulfuric acid, which can range from sulfonation to explosive polymerization into a rigid foam, present a significant challenge for predictive chemistry. researchgate.netwikipedia.orgstackexchange.com The integration of machine learning (ML) and chemoinformatics is an emerging frontier that promises to unravel these complexities, enabling the prediction of reaction outcomes with greater accuracy.

Machine learning models are increasingly being applied to predict chemical reactivity, including reaction yields and selectivities, which is paramount for efficient synthesis planning. mit.edu These models can be trained on large datasets derived from historical reaction data, including "dark reactions" or unsuccessful syntheses, to identify the factors that govern a reaction's success. friedler.net For the 4-nitroaniline/sulfuric acid system, an ML model could be trained to predict the conditions (e.g., temperature, mole ratio) that lead to specific products, such as sulfonated derivatives or the formation of porous carbon foams. researchgate.netstackexchange.com Studies have shown that for other chemical systems, ML models can often outperform expert intuition in predicting reaction outcomes. mit.edufriedler.net

Chemoinformatics plays a crucial role by providing the necessary physicochemical property descriptions of the reactants, which are used to train the ML models. friedler.net For 4-nitroaniline, these properties could include molecular weight, polarity, charge distribution, and orbital energies. By correlating these properties with experimental outcomes, ML algorithms can uncover subtle relationships that are not immediately obvious to a human chemist.

A key challenge in developing these predictive models is the availability of high-quality, well-structured data. mit.edu Recent work emphasizes the need for designing experimental datasets specifically for robust machine learning, moving beyond sparse, literature-derived data. mit.edu In the context of the 4-nitroaniline/sulfuric acid reaction, this would involve systematically varying reaction parameters and carefully characterizing the products. In-situ sensors can be used to generate valuable data during the reaction, such as changes in color or temperature, which can then be fed into ML models to predict product formation in real-time. chemrxiv.org

The table below illustrates the potential application of machine learning in predicting outcomes for the 4-nitroaniline/sulfuric acid system, based on general advancements in the field.

| Prediction Target | Machine Learning Approach | Required Input Data (Chemoinformatics) | Potential Impact | Reference(s) |

| Reaction Yield | Supervised Learning (e.g., Regression) | Reactant structures, concentrations, temperature, catalyst, solvent properties. | More efficient synthesis planning and resource management. mit.edu | mit.educhemrxiv.org |

| Reaction Outcome (e.g., Polymerization vs. Sulfonation) | Supervised Learning (e.g., Classification) | Physicochemical properties of reactants (e.g., polarizability, geometric descriptors), reaction conditions. | Guidance for synthesizing specific materials (e.g., porous foams) and avoiding hazardous conditions. researchgate.netfriedler.net | researchgate.netfriedler.net |

| Optimal Reagent Selection | Active Learning | Database of potential reactants and their computed properties. | Accelerated discovery of new reactions and materials. friedler.net | friedler.net |

Development of Novel Analytical Probes and Sensors Utilizing 4-Nitroaniline in Acidic Matrices

4-Nitroaniline's distinct chemical and photophysical properties make it a valuable component in the development of new analytical probes and sensors. Research in this area is focused on creating highly sensitive and selective methods for detecting various analytes, including 4-nitroaniline itself, often in complex or acidic environments.

A significant area of development is in fluorescent sensors. Novel fluorescent probes, such as those based on triazine, have been synthesized for the highly sensitive and selective detection of 4-nitroaniline. nih.gov The sensing mechanism often relies on non-covalent interactions between the probe and 4-nitroaniline, which can be studied and supported by spectroscopic analysis and Density Functional Theory (DFT) calculations. nih.gov Similarly, metal-organic frameworks (MOFs) are being engineered to act as luminescent sensors for 4-nitroaniline in aqueous solutions, demonstrating ultrafast response times and very low detection limits. acs.org Some of these MOF-based sensors exhibit a desirable "turn-on" fluorescence behavior in the presence of specific amines. acs.org

Beyond detecting 4-nitroaniline, the compound itself can be used as an indicator in acidic matrices. For example, 4-nitroaniline serves as a basic indicator for determining the acidity of Brønsted acidic ionic liquids using UV-vis spectrophotometry. researchgate.net The molar absorptivity of 4-nitroaniline changes with the acidity of the medium, allowing for the quantification of the acid strength. researchgate.net

The development of sensors for environmental monitoring is another critical application. Given that 4-nitroaniline and related compounds like 4-nitrophenol (B140041) are considered environmental pollutants, robust detection methods are essential. nih.gov Electrochemical sensors, for instance, are being developed for the detection of 4-nitrophenol, and similar principles can be applied to 4-nitroaniline. nih.gov These sensors often utilize novel composite materials to enhance their sensitivity and selectivity. nih.gov Molecularly imprinted polymers (MIPs) represent another advanced sensing technology. A fluorescent MIP sensor has been synthesized for the determination of 4-nitroaniline in industrial wastewater, demonstrating high sensitivity with a detection limit in the nanomolar range. researchgate.net

The following table details various analytical probes and sensors related to 4-nitroaniline, highlighting their detection principles and performance.

| Sensor/Probe Type | Target Analyte | Matrix/Medium | Principle of Detection | Key Performance Metric | Reference(s) |

| Fluorescent Triazine-Based Probes | 4-Nitroaniline | Real samples, Paper-strips | Fluorescence quenching due to non-covalent interactions. | Sensitive and selective dual-phase detection. nih.gov | nih.gov |

| Luminescent Metal-Organic Framework (MOF) | 4-Nitroaniline | Aqueous medium | Luminescence quenching. | Ultrafast detection with a detection limit of 88 ppb. acs.org | acs.org |

| Molecularly Imprinted Poly(ionic liquid) | 4-Nitroaniline | Water, Industrial wastewater | Fluorescence quenching. | High sensitivity with a limit of detection of 0.8 nM. researchgate.net | researchgate.net |

| Porous Organic Polymer (POP) | Nitroaromatics (including 4-nitroaniline) | Solution and Contact Mode | Amplified fluorescence quenching. | Detection limit for p-nitroaniline of 455 ppb in solution. rsc.org | rsc.org |

| 4-Nitroaniline as an Indicator | Brønsted Acidic Ionic Liquids | Ionic Liquid | Change in molar absorptivity measured by UV-vis spectrophotometry. | Used to determine the Hammett acidity function (H₀). researchgate.net | researchgate.net |

Q & A

Q. How do competing degradation pathways affect kinetic models for 4-nitroaniline reduction?

- Methodological Answer : Use global kinetic fitting (e.g., DynaFit) to distinguish parallel pathways. For ZVI systems, include terms for surface passivation and intermediate adsorption. Compare experimental vs. simulated time-concentration profiles to identify rate-determining steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.